Cas no 2229641-89-6 (4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one)
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one
- 2229641-89-6
- EN300-1734144
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- Inchi: 1S/C12H13FO2/c1-8-6-11(13)10(5-4-9(2)14)12(7-8)15-3/h4-7H,1-3H3/b5-4+
- InChI Key: AWORHCWXSJVWFD-SNAWJCMRSA-N
- SMILES: FC1=CC(C)=CC(=C1/C=C/C(C)=O)OC
Computed Properties
- Exact Mass: 208.08995782g/mol
- Monoisotopic Mass: 208.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734144-1g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-5g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 5g |
$4184.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-10g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 10g |
$6205.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-0.05g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-0.1g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-0.25g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-0.5g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-1.0g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 1g |
$1442.0 | 2023-06-04 | ||
| Enamine | EN300-1734144-2.5g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1734144-5.0g |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one |
2229641-89-6 | 5g |
$4184.0 | 2023-06-04 |
4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one
Professional Introduction to Compound with CAS No. 2229641-89-6 and Product Name: 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one
The compound with the CAS number 2229641-89-6 and the product name 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this compound incorporates a fluoro-substituted aromatic ring alongside a methylphenyl moiety, which are critical for modulating its biological activity.
In recent years, the integration of fluorine atoms into pharmaceutical molecules has emerged as a pivotal strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. The presence of a fluoro group at the 2-position of the aromatic ring in this compound is particularly noteworthy, as it has been demonstrated to significantly influence the electronic distribution and reactivity of the molecule. This modification not only imparts enhanced lipophilicity but also contributes to improved bioavailability, making it an attractive candidate for further exploration in medicinal chemistry.
The 6-methoxy-4-methylphenyl substituent further enriches the structural complexity of this compound, providing a platform for diverse biological interactions. Methoxy and methyl groups are well-known for their ability to fine-tune pharmacological properties by influencing both hydrophobicity and electronic characteristics. The combination of these substituents with the but-3-en-2-one core creates a versatile scaffold that can be exploited for multiple therapeutic targets.
Recent studies have highlighted the importance of conjugated systems such as the one present in this compound, which exhibit unique photophysical properties and can be leveraged in the development of photoactivatable drugs. The but-3-en-2-one moiety, being part of an α,β-unsaturated carbonyl system, is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for receptor binding. This feature makes it particularly relevant for designing small molecules that interact with biological macromolecules.
The pharmaceutical industry has been increasingly focusing on fluorinated aromatic compounds due to their broad spectrum of biological activities. For instance, drugs containing fluorine atoms have shown improved efficacy in treating neurological disorders, cancer, and infectious diseases. The compound under discussion aligns with this trend by incorporating a fluoro-substituted benzene ring, which is a common motif in successful therapeutics. The specific positioning of the fluoro group at the 2-position is particularly significant, as it has been shown to enhance binding affinity to certain enzymes and receptors.
Moreover, the methoxy group at the 6-position adds another layer of functionality to this molecule. Methoxy groups are often involved in modulating pharmacokinetic profiles by influencing drug metabolism and distribution. In this context, the methoxy substitution may contribute to prolonged half-life and reduced clearance rates, thereby improving therapeutic efficacy. These attributes make this compound a promising candidate for further development into a novel drug entity.
From a synthetic chemistry perspective, the preparation of 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one involves sophisticated methodologies that highlight its synthetic accessibility while maintaining high purity standards. The synthesis typically involves multi-step reactions starting from readily available precursors such as fluoroaryl halides and methylphenyl derivatives. Advanced techniques like cross-coupling reactions and cyclization processes are employed to construct the desired molecular framework efficiently.
The role of computational chemistry in optimizing this compound’s structure cannot be overstated. Molecular modeling studies have been instrumental in predicting binding modes and interaction energies with potential biological targets. These insights have guided medicinal chemists in refining the molecular architecture to maximize pharmacological potency while minimizing off-target effects. The integration of computational tools with experimental data has accelerated the drug discovery process significantly.
In conclusion, 4-(2-fluoro-6-methoxy-4-methylphenyl)but-3-en-2-one (CAS No. 2229641-89-6) stands out as a structurally intriguing and biologically relevant compound with substantial potential in pharmaceutical applications. Its unique combination of fluorine substitution, methoxy group, and conjugated system offers multiple avenues for therapeutic intervention. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in next-generation drug development strategies.
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